molecular formula C9H10F2O2 B13347625 (R)-1-(4-(Difluoromethoxy)phenyl)ethanol

(R)-1-(4-(Difluoromethoxy)phenyl)ethanol

Cat. No.: B13347625
M. Wt: 188.17 g/mol
InChI Key: RGSDDQLZKOJWLR-ZCFIWIBFSA-N
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Description

®-1-(4-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Difluoromethoxy)phenyl)ethanol typically involves the reduction of the corresponding ketone, 4-(Difluoromethoxy)acetophenone, using chiral catalysts to ensure the production of the desired enantiomer. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), often in the presence of chiral ligands or catalysts to achieve enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of ®-1-(4-(Difluoromethoxy)phenyl)ethanol may involve more efficient catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts to achieve the reduction of the ketone to the alcohol.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Difluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(Difluoromethoxy)acetophenone or 4-(Difluoromethoxy)benzoic acid.

    Reduction: 4-(Difluoromethoxy)ethylbenzene.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(4-(Difluoromethoxy)phenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-1-(4-(Difluoromethoxy)phenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and specificity. The difluoromethoxy group can influence the compound’s reactivity and interaction with biological molecules, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

    4-(Difluoromethoxy)acetophenone: The ketone precursor used in the synthesis of ®-1-(4-(Difluoromethoxy)phenyl)ethanol.

    4-(Difluoromethoxy)benzoic acid: An oxidation product of the compound.

Uniqueness

®-1-(4-(Difluoromethoxy)phenyl)ethanol is unique due to its chiral nature and the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1

InChI Key

RGSDDQLZKOJWLR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)F)O

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)O

Origin of Product

United States

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